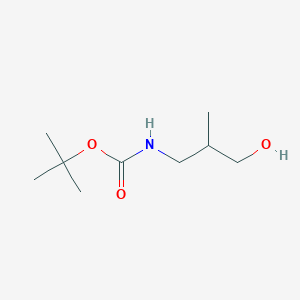

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXTHWMUZLOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465397 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-99-8 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylpropylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates or other derivatives.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₉H₁₉NO₃

Molecular Weight : 189.25 g/mol

The compound features a tert-butyl group and a 3-hydroxy-2-methylpropyl moiety. Its structure includes a carbamate functional group (-NHCOO-), which contributes to its reactivity and biological activity.

Organic Synthesis

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, acting as an intermediate that can undergo various chemical transformations:

- Synthetic Routes : Typically synthesized via the reaction of 3-hydroxy-2-methylpropylamine with tert-butyl chloroformate in the presence of a base like triethylamine.

- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives.

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to serve as a substrate for various enzymes makes it valuable for investigating metabolic pathways:

- Enzyme Interaction : It can modulate enzyme activity by forming active metabolites that influence cellular processes such as signal transduction and gene expression.

- Neuroprotective Effects : Studies indicate that related carbamates protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease therapies.

Medicinal Chemistry

This compound is being investigated for its potential use in drug development:

- Prodrug Potential : The compound's structure allows it to be explored as a prodrug that can release active pharmaceutical ingredients under specific conditions.

- Antimicrobial Activity : Preliminary tests show that derivatives possess antimicrobial properties against various bacterial strains, enhancing their potential as therapeutic agents against infections.

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds could reduce TNF-α levels and free radical formation in astrocytes exposed to amyloid-beta 1-42, indicating their potential in treating Alzheimer's disease. -

Antimicrobial Screening :

Research involved screening various carbamate derivatives for antimicrobial efficacy against common pathogens. Results indicated significant variations in minimum inhibitory concentration values based on structural modifications, guiding future drug design efforts.

作用机制

The mechanism of action of tert-butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

相似化合物的比较

Comparison with Structurally Similar Carbamates

Tert-butyl (2-bromoethyl)carbamate and Tert-butyl (3-bromopropyl)carbamate

- Structural Differences : These analogs differ in alkyl chain length (ethyl vs. propyl) and substituents (bromo vs. hydroxy/methyl).

- Reactivity: Bromo-substituted carbamates are intermediates for nucleophilic substitution reactions. For example, tert-butyl (3-bromopropyl)carbamate reacts with amines to form elongated chains, as seen in the synthesis of adenosine analogs .

- Yield : Reactions involving tert-butyl (3-bromopropyl)carbamate report yields up to 71% in optimized conditions, whereas the 2-bromoethyl variant is less studied .

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

- Structural Features : Contains a methyl group on the carbamate nitrogen and a 2-hydroxypropyl chain.

- Steric Effects : The methyl group increases steric hindrance, reducing reactivity in coupling reactions compared to the target compound.

- Molecular Weight : 189.25 g/mol (vs. ~217 g/mol for the target compound), influencing solubility and crystallization behavior .

tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

- Electronic Effects : The chloro and dioxo groups enhance electron-withdrawing properties, altering stability and reactivity.

- Applications: Used in the synthesis of naphthoquinone derivatives, where electronic effects facilitate cyclization reactions .

tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Biological Relevance : The pyrimidine moiety enables interactions with biological targets, making it a candidate for kinase inhibitors .

Comparative Data Table

生物活性

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a carbamate derivative with significant biological activity, particularly in enzyme interactions and metabolic modulation. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉NO₃

- Molecular Weight : 189.25 g/mol

- Functional Groups : Contains a tert-butyl group and a hydroxylated 2-methylpropyl chain.

The compound's structure contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and biochemical applications.

Enzyme Interactions

This compound exhibits notable interactions with various enzymes, acting as a substrate that influences metabolic pathways. Its mechanism of action involves the modulation of enzyme activity, which can have therapeutic implications in conditions where enzyme regulation is crucial.

- Mechanism of Action : The compound interacts with specific molecular targets, leading to the formation of active metabolites that influence cellular processes such as signal transduction and gene expression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | C₉H₁₉NO₃ | Chiral center; potential for stereoselective reactions |

| Tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate | C₉H₁₉NO₃ | Similar structure; used in similar applications |

| Tert-butyl (3-hydroxy-2-methylpropyl)(methyl)carbamate | C₁₀H₂₁NO₃ | Additional methyl group; alters reactivity |

The unique combination of functional groups in this compound allows for versatile chemical reactivity compared to similar compounds, enhancing its potential applications in research and industry.

Case Studies and Research Findings

- Enzyme Modulation : Studies indicate that this compound can modulate the activity of enzymes involved in critical metabolic pathways. This modulation may lead to beneficial effects in diseases characterized by dysregulated enzyme activity.

- Protective Effects Against Cellular Stress : In vitro studies have demonstrated that carbamate derivatives can exhibit protective effects against oxidative stress in cell cultures. Such protective mechanisms are crucial for developing therapeutic agents targeting neurodegenerative diseases .

- Potential Therapeutic Applications : The ability of this compound to influence enzyme activity suggests potential applications in drug development, particularly for conditions where enzyme inhibitors or activators are beneficial. Further research is needed to elucidate specific therapeutic targets and efficacy.

常见问题

Q. What are the common synthetic routes for preparing tert-butyl (3-hydroxy-2-methylpropyl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a primary amine or hydroxylamine intermediate. For example:

- Stepwise protection : Reacting 3-hydroxy-2-methylpropylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C .

- Coupling reagents : Use of EDCI/HOBt for carbamate bond formation in derivatives, as seen in analogous tert-butyl carbamate syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Data :

| Reagent/Condition | Role | Yield Range |

|---|---|---|

| Boc₂O | Protecting agent | 60–85% |

| EDCI/HOBt | Coupling agents | 70–90% |

| TEA | Base catalyst | — |

Q. How is this compound characterized structurally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify the Boc group (δ ~1.4 ppm for tert-butyl protons, δ ~80 ppm for quaternary carbon) and hydroxyl proton (δ ~2.5 ppm, broad) .

- X-ray crystallography : For solid-state conformation analysis. Software like SHELX or ORTEP-3 refines crystallographic data to resolve bond angles and torsional strain .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₂₁NO₃: calc. 204.1594, observed 204.1596) .

Q. What purification strategies are effective for isolating tert-butyl carbamate derivatives?

- Column chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 10–30% v/v) to separate Boc-protected products from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures (7:3 ratio) yield high-purity crystals .

- HPLC : For enantiomerically pure samples, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of tert-butyl carbamate derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during carbamate formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance hydrogen bonding, favoring specific transition states. For example, DMF increases syn selectivity in hydroxyl group configurations .

- Temperature control : Lower temperatures (−20°C) stabilize intermediates, reducing racemization in stereosensitive steps .

Q. How can computational methods resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?

Discrepancies in bond angles or torsional strains often arise from poor data quality or twinning. Strategies include:

- SHELXL refinement : Apply restraints for disordered tert-butyl groups and use the TWIN command for twinned crystals .

- DFT calculations : Compare experimental X-ray geometries with optimized structures (e.g., B3LYP/6-31G*) to validate conformations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing anomalies .

Q. What strategies mitigate hygroscopicity and stability issues in tert-butyl carbamate intermediates?

- Storage : Keep under inert gas (N₂/Ar) at −20°C in desiccators with silica gel .

- Lyophilization : Freeze-drying aqueous solutions prevents hydrolysis of the carbamate group .

- Stabilizers : Add 1–2% w/w of antioxidants (e.g., BHT) to solid samples to prevent oxidative degradation .

Q. How are kinetic vs. thermodynamic pathways evaluated in tert-butyl carbamate reactions?

- Variable-temperature NMR : Monitor reaction progress at 25°C vs. 60°C to identify dominant pathways (e.g., Boc migration under heating) .

- Isolation of intermediates : Trapping intermediates with quenching agents (e.g., acetic anhydride) followed by LC-MS analysis .

- Computational modeling : Calculate activation barriers (ΔG‡) for competing pathways using Gaussian or ORCA software .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Solvent effects : Simulate shifts with IEFPCM solvent models (e.g., CDCl₃) in Gaussian .

- Dynamic effects : Account for conformational averaging using molecular dynamics (MD) simulations (e.g., AMBER) .

- Referencing errors : Calibrate spectra with internal standards (e.g., TMS at 0 ppm) .

Q. What causes variability in reported melting points for tert-butyl carbamate derivatives?

- Polymorphism : Screen for crystal forms via solvent-drop grinding (e.g., ethanol vs. acetonitrile) .

- Impurity profiles : Use DSC (differential scanning calorimetry) to detect eutectic mixtures .

- Heating rate : Standardize DSC protocols (e.g., 10°C/min) to ensure reproducibility .

Methodological Best Practices

- Crystallography : Always collect high-resolution data (≤1.0 Å) and validate with Rint < 5% .

- Stereochemical assignments : Use Mosher’s ester method or NOESY correlations to confirm configurations .

- Reaction monitoring : Employ in-situ IR or Raman spectroscopy to track carbamate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。